molecular formula C11H14FNO B8648294 Phenol, 2-fluoro-3-(1-pyrrolidinylmethyl)-

Phenol, 2-fluoro-3-(1-pyrrolidinylmethyl)-

Cat. No.: B8648294
M. Wt: 195.23 g/mol
InChI Key: DGONSCRMQNHMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 2-fluoro-3-(1-pyrrolidinylmethyl)- is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 2-fluoro-3-(1-pyrrolidinylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-fluoro-3-(1-pyrrolidinylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-fluoro-3-(pyrrolidin-1-ylmethyl)phenol

InChI

InChI=1S/C11H14FNO/c12-11-9(4-3-5-10(11)14)8-13-6-1-2-7-13/h3-5,14H,1-2,6-8H2

InChI Key

DGONSCRMQNHMQB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C(=CC=C2)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of intermediate 33, 1-(3-{[tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzyl)pyrrolidine (19 g, 60 mmol) in MeOH (200 mL) was added KF (7.1 g, 120 mmol), and the mixture was stirred at RT for 1 h. The reaction mixture evaporated in vacuo. Water (100 mL) and concentrated HCl were added to attain pH˜6. The organic layer was separated. The aqueous one was extracted with CH2Cl2 (2×100 mL). The organic layers were discarded. The aqueous fraction was alkalized with K2CO3 to pH˜10, the aqueous one was extracted with CHCl3. The organic layer was washed with brine, dried over Na2SO4 and evaporated in vacuo, recrystallized from Et2O/hexane mixture (1:1) to give the title compound (9.3 g, 78%, 48 mmol) as a yellow crystals. LCMS data: 197.1 and 196.1 (M+H)+ (calculated for C11H14FNO 195.24). 1H NMR data (DMSO-d6): 9.63 (s, 1H, OH), 6.87-6.96 (m, 1H, H—Ar), 6.71-6.85 (m, 2H, H—Ar), 3.58 (s, 2H, Ar—CH2); 2.36-2.46 (m, 4H), 1.61-1.72 (m, 4H).
[Compound]
Name
intermediate 33
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(3-{[tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzyl)pyrrolidine
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
78%

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